1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene

Description

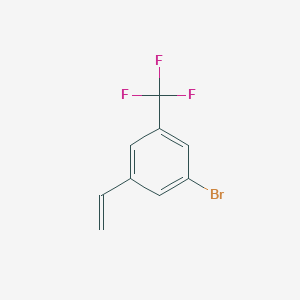

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C₉H₆BrF₃ and a molar mass of 251.04 g/mol. Its structure features a bromine atom at the 1-position, an ethenyl (vinyl) group at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogenated aromatics are common building blocks. Characterization methods such as NMR, XRD, and HPLC (as applied to analogous compounds in ) would be critical for verifying its structure and purity .

Properties

IUPAC Name |

1-bromo-3-ethenyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOUIAHFQDAILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl-substituted benzene derivatives

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H6BrF3

Molecular Weight : 251.05 g/mol

CAS Number : 1215205-96-1

The compound features a bromine atom, a vinyl group, and a trifluoromethyl group, which contribute to its unique reactivity and properties.

Pharmaceutical Applications

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can enhance biological activity.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antiviral drugs targeting specific viral proteins. For instance, modifications to the trifluoromethyl group can improve the efficacy of compounds against influenza viruses.

Agrochemical Applications

The compound is also significant in the development of agrochemicals, particularly in the formulation of novel pesticides and herbicides. Its unique chemical structure allows for the design of molecules that effectively target pests while minimizing environmental impact.

Case Study: Development of Herbicides

A study focused on synthesizing herbicides using this compound showed promising results in controlling weed species resistant to conventional herbicides. The trifluoromethyl group enhances lipophilicity, improving absorption by plant tissues.

Material Science Applications

In material science, this compound is utilized in the development of advanced materials with tailored properties. Its reactivity facilitates the creation of polymers and composites with enhanced thermal stability and chemical resistance.

Data Table: Properties of Modified Polymers

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Application Area |

|---|---|---|---|

| Fluorinated Polymer | 250 | High | Coatings and Sealants |

| Vinyl Polymer | 200 | Moderate | Construction Materials |

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom or the ethenyl group. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the ethenyl group undergoes changes in its oxidation state, leading to the formation of new functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Reactivity :

- The ethenyl group in the target compound enables participation in Diels-Alder or polymerization reactions, unlike bromomethyl () or iodo () substituents, which favor substitution or cross-coupling.

- Trifluoromethoxy (-OCF₃) groups () are stronger electron-withdrawing groups than trifluoromethyl (-CF₃), altering the ring’s electronic profile for applications in charge-transfer materials .

Trichloromethoxy (-OCl₃C) in increases molecular weight and lipophilicity, making it suitable for drug candidates targeting lipid-rich tissues .

Applications: Iodine-containing derivatives () are pivotal in heavy-metal-catalyzed couplings, whereas bromine/fluorine systems () are preferred in fluorinated drug synthesis. The target compound’s ethenyl group may serve as a monomer for conductive polymers, contrasting with ’s bromomethyl variant, which is more suited for stepwise functionalization .

Research Findings and Limitations

- Synthesis Challenges : Brominated trifluoromethyl aromatics often require careful control of reaction conditions (e.g., radical bromination or palladium catalysis) to avoid polyhalogenation.

- Characterization : XRD data for analogous compounds () confirm that substituents like -CF₃ induce planar distortion in the benzene ring, affecting crystallinity .

- Gaps in Data : Specific thermodynamic or kinetic data for the target compound (e.g., melting point, solubility) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene is an organic compound notable for its unique structural features, including a bromine atom, a vinyl group, and a trifluoromethyl substituent. These characteristics contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF3. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's reactivity and binding affinity:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other trifluoromethyl-containing compounds that have shown enhanced potency in inhibiting target enzymes due to their structural features .

- Receptor Modulation : It could potentially modulate receptor activity through conformational changes induced by its binding.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have shown that brominated compounds can possess antimicrobial properties, making them candidates for further investigation in treating infections .

- Anti-cancer Potential : Trifluoromethyl-substituted compounds have been explored for their potential anti-cancer effects due to their ability to interfere with cancer cell metabolism and proliferation pathways .

- Pharmacological Applications : The compound may serve as an intermediate in the synthesis of more complex molecules with therapeutic applications, particularly in developing drugs targeting specific diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Trifluoromethyl Group in Drug Design : A review highlighted how the introduction of a trifluoromethyl group can significantly enhance the efficacy of drugs by improving their pharmacokinetic profiles and interaction with biological targets .

- Structure-Activity Relationship (SAR) : Research on SAR has demonstrated that modifications to the benzene ring, such as introducing bromine or trifluoromethyl groups, can lead to increased biological activity against various targets.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.